molecular formula C11H9N3O B11473952 2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole

Cat. No.: B11473952
M. Wt: 199.21 g/mol
InChI Key: QDSCGWAUHTUMSL-UHFFFAOYSA-N
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Description

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole is a compound that features a unique combination of an indole ring and an oxadiazole ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate can yield the desired oxadiazole ring. This intermediate can then be coupled with an indole derivative through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the indole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the indole ring can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.

    Indole derivatives: Compounds with modifications on the indole ring, such as 2-methylindole or 3-nitroindole.

Uniqueness

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole is unique due to the specific combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-(1H-indol-2-yl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C11H9N3O/c1-7-11(14-15-13-7)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3

InChI Key

QDSCGWAUHTUMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CC3=CC=CC=C3N2

Origin of Product

United States

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